molecular formula C16H22N2O3S B2815531 N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 899952-72-8

N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B2815531
CAS No.: 899952-72-8
M. Wt: 322.42
InChI Key: RKTADIHMHYMQJV-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

One study highlights the use of N-(4,5-dihydrooxazol-2-yl)benzamide as an efficient ligand in the copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions, yielding a variety of N-benzothiazol-2-yl-amides in good to excellent yields. This process showcases the potential of related benzamide derivatives in facilitating complex cyclization reactions, which are fundamental in the synthesis of heterocyclic compounds (Wang et al., 2008).

Creation of Novel Chemical Entities

Research has also been conducted on the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into corresponding 3,1-benzoxazines, demonstrating the chemical versatility of benzamide derivatives. Such transformations are critical in medicinal chemistry for generating new chemical entities with potential therapeutic applications (Kazaryants et al., 2011).

Another study on the synthesis and chemistry of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones from related benzamide derivatives showcases the exploration of novel heterocyclic frameworks. These compounds' reactions with nucleophiles and under various conditions reveal unexpected transformations, contributing to the diversity of chemical structures accessible from benzamide derivatives (Kalogirou et al., 2021).

Antimicrobial and Anti-Tubercular Activity

Research into the antimicrobial and anti-tubercular activity of novel derivatives of benzamide compounds indicates their potential in addressing infectious diseases. For example, a series of novel derivatives synthesized from key benzamide compounds demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting the therapeutic potential of benzamide derivatives in combating tuberculosis (Nimbalkar et al., 2018).

Properties

IUPAC Name

N-cyclopentyl-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-22(18,20)21/h7-10,14H,1-6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTADIHMHYMQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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